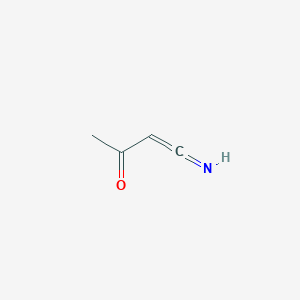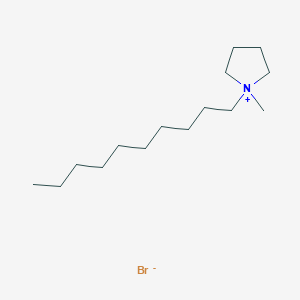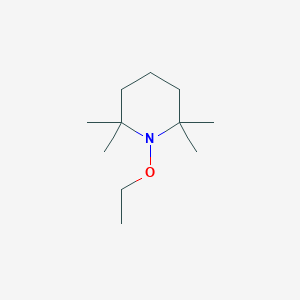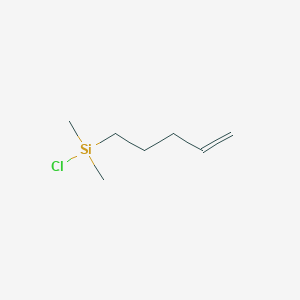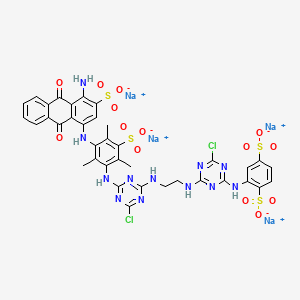
p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, amino, and triazinyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Sulfonation: Introduction of sulfonic acid groups to the benzene ring.
Amination: Addition of amino groups to the anthraquinone structure.
Triazine Formation: Incorporation of triazinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, specific temperature, and pressure conditions are essential to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may convert the compound into different reduced forms.
Substitution: The presence of multiple functional groups allows for various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
科学研究应用
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of complex dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biomolecular Labeling: Used in labeling biomolecules for detection and analysis.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Industry
Textile Industry: Used in the dyeing and printing of fabrics.
Chemical Manufacturing: Employed in the production of various chemical products.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.
相似化合物的比较
Similar Compounds
p-Benzenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Anthraquinone derivatives: Compounds with similar anthraquinone structures.
Triazinyl compounds: Compounds with similar triazinyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, allowing for diverse applications and reactions.
属性
CAS 编号 |
25505-87-7 |
|---|---|
分子式 |
C37H28Cl2N12Na4O14S4 |
分子量 |
1155.8 g/mol |
IUPAC 名称 |
tetrasodium;2-[[4-[2-[[4-[3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]ethylamino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C37H32Cl2N12O14S4.4Na/c1-14-27(43-21-13-23(68(60,61)62)26(40)25-24(21)29(52)18-6-4-5-7-19(18)30(25)53)15(2)31(69(63,64)65)16(3)28(14)45-37-49-33(39)47-35(51-37)42-11-10-41-34-46-32(38)48-36(50-34)44-20-12-17(66(54,55)56)8-9-22(20)67(57,58)59;;;;/h4-9,12-13,43H,10-11,40H2,1-3H3,(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H2,41,44,46,48,50)(H2,42,45,47,49,51);;;;/q;4*+1/p-4 |
InChI 键 |
GOHLKFRZIBKBRU-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NCCNC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC5=CC(=C(C6=C5C(=O)C7=CC=CC=C7C6=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


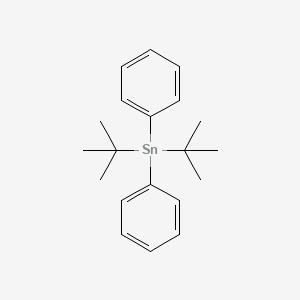
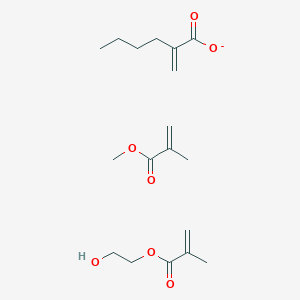
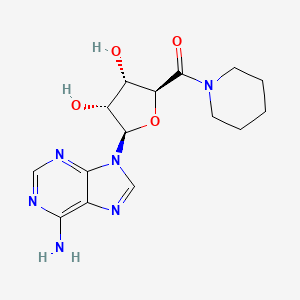



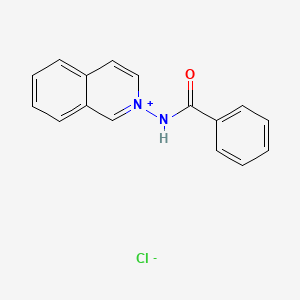
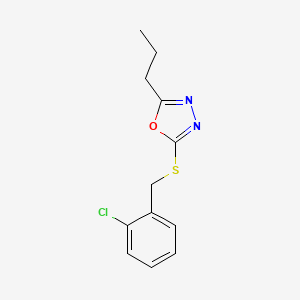
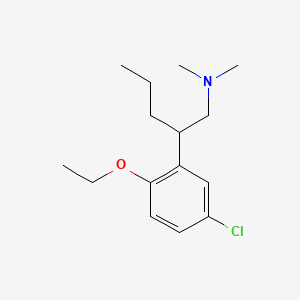
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
